molecular formula C11H9BrN2O B12310628 3-(3-Bromo-5-methylphenyl)-2-cyanoacrylamide

3-(3-Bromo-5-methylphenyl)-2-cyanoacrylamide

Cat. No.: B12310628
M. Wt: 265.11 g/mol
InChI Key: GVBOJCPCDLLXMW-RUDMXATFSA-N
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Description

3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide typically involves the reaction of 3-bromo-5-methylphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate. The reaction is carried out in solvents such as ethanol or water at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and cyano groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-methylphenol
  • 3-bromo-2-methoxy-5-methylphenylboronic acid
  • 2-bromo-1-(3-bromo-5-methylphenyl)ethanone

Uniqueness

3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide is unique due to the presence of both a bromine atom and a cyano group on the phenyl ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds .

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

(E)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide

InChI

InChI=1S/C11H9BrN2O/c1-7-2-8(5-10(12)3-7)4-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-4+

InChI Key

GVBOJCPCDLLXMW-RUDMXATFSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Br)/C=C(\C#N)/C(=O)N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=C(C#N)C(=O)N

Origin of Product

United States

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